

Technical Guide: 4-[(Tert-butylamino)sulfonyl]benzoic acid

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Compound of Interest

Compound Name: 4-[(Tert-butylamino)sulfonyl]benzoic acid

Cat. No.: B1270634

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InChIKey: KLTFWNOBVBGGCG-UHFFFAOYSA-N

This technical guide provides a comprehensive overview of **4-[(Tert-butylamino)sulfonyl]benzoic acid**, catering to researchers, scientists, and professionals in drug development. This document outlines the compound's physicochemical properties, a proposed synthesis protocol, and potential biological activities based on structurally related molecules.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **4-[(Tert-butylamino)sulfonyl]benzoic acid**. This data is compiled from various chemical databases and predictive models.

Property	Value	Source
IUPAC Name	4-(tert-butylsulfamoyl)benzoic acid	Alfa Chemistry[1]
InChIKey	KLTFWNOBVBGGCG-UHFFFAOYSA-N	Alfa Chemistry[1]
Molecular Formula	C ₁₁ H ₁₅ NO ₄ S	Alfa Chemistry[1]
Molecular Weight	257.31 g/mol	Alfa Chemistry[1]
Melting Point	182-183 °C	Echemi[2]
Boiling Point (Predicted)	415.4 ± 47.0 °C at 760 mmHg	Echemi[2], Alfa Chemistry[1]
XLogP3	1.4	Alfa Chemistry[1]
Hydrogen Bond Donor Count	2	Alfa Chemistry[1]
Hydrogen Bond Acceptor Count	5	Alfa Chemistry[1]
InChI	InChI=1S/C11H15NO4S/c1-11(2,3)12-17(15,16)9-6-4-8(5-7-9)10(13)14/h4-7,12H,1-3H3,(H,13,14)	Alfa Chemistry[1]

Experimental Protocols

While specific experimental data for **4-[(Tert-butylamino)sulfonyl]benzoic acid** is not readily available in the public domain, a feasible synthesis protocol can be proposed based on established methods for the synthesis of analogous sulfonamide-bearing benzoic acids. The following is a putative two-step synthesis protocol.

Step 1: Synthesis of 4-Chlorosulfonylbenzoic acid

This initial step involves the chlorosulfonation of benzoic acid.

- Materials: Benzoic acid, Chlorosulfonic acid.

- Procedure:
 - In a fume hood, cautiously add benzoic acid (1 equivalent) in portions to an excess of chlorosulfonic acid (5-10 equivalents) at 0 °C with stirring.
 - After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
 - Carefully pour the cooled reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.
 - The precipitated 4-chlorosulfonylbenzoic acid is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Step 2: Synthesis of **4-[(Tert-butylamino)sulfonyl]benzoic acid**

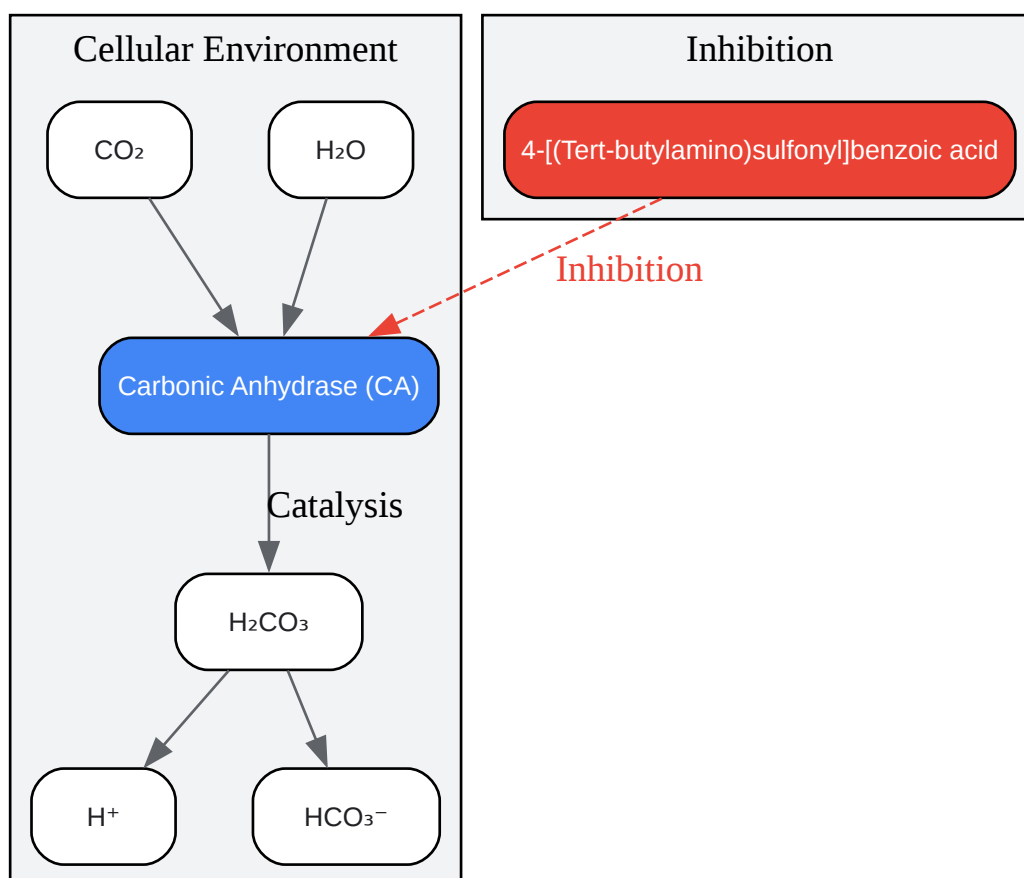
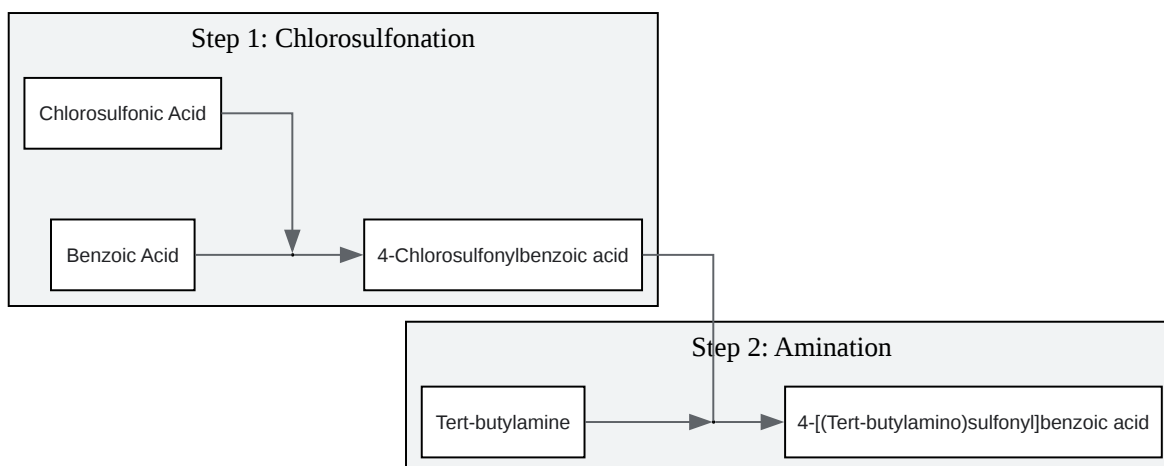
The final product is synthesized by the reaction of 4-chlorosulfonylbenzoic acid with tert-butylamine.

- Materials: 4-Chlorosulfonylbenzoic acid, Tert-butylamine, a suitable base (e.g., triethylamine or pyridine), and an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).
- Procedure:
 - Dissolve 4-chlorosulfonylbenzoic acid (1 equivalent) in the chosen solvent.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of tert-butylamine (1.1 equivalents) and the base (1.1 equivalents) in the same solvent to the cooled solution with vigorous stirring.
 - Allow the reaction mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
 - Upon completion, wash the reaction mixture with dilute hydrochloric acid to remove excess amine and base, followed by a brine wash.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to yield pure **4-[(Tert-butylamino)sulfonyl]benzoic acid**.

Mandatory Visualizations

Proposed Synthetic Workflow



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References

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- 2. echemi.com [echemi.com]
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